

Application Notes and Protocols for Fluorol Yellow 088 in Lipid Imaging

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Compound of Interest

Compound Name: Fluorol Yellow 088

Cat. No.: B149401

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Introduction

Fluorol Yellow 088 is a lipophilic fluorescent dye recognized for its utility in staining lipid-rich structures. Its primary and well-documented application lies within the field of plant sciences, where it is extensively used for the visualization of suberin lamellae, a complex lipid- and phenolic-based polymer present in the cell walls of certain plant tissues.[1]

In the broader context of cellular and biomedical research, the study of intracellular lipid droplets has gained significant traction. These dynamic organelles are central to lipid metabolism, energy homeostasis, and have been implicated in various disease states, including metabolic disorders and cancer, making them a key target in drug development.[2] The visualization and quantification of lipid droplets are routinely performed using established fluorescent dyes such as Nile Red and BODIPY™ 493/503.[2][3]

This document provides detailed application notes and protocols for the use of **Fluorol Yellow 088** in its established role for staining lipid structures in plant tissues. It also offers a comparative perspective on its properties in the context of intracellular lipid droplet imaging, a potential but currently unvalidated application.

Physicochemical and Spectral Properties of Fluorol Yellow 088

A summary of the key quantitative data for **Fluorol Yellow 088** is presented below. This information is crucial for designing imaging experiments and selecting appropriate filter sets.

Property	Value	Source
Synonyms	Solvent Green 4; 2,8-dimethylnaphtho[3,2,1-kl]xanthene	[4]
Molecular Weight	296.36 g/mol	[4]
Excitation Wavelength (λ_{ex}) in Methanol	450 nm	[4]
Emission Wavelength (λ_{em}) in Methanol	515 nm	[4]
Solubility	Soluble in DMSO, DMF, Acetonitrile, Ethyl Acetate, Chloroform; Poorly soluble in water	[4]

Established Application: Staining of Suberin in Plant Tissues

Fluorol Yellow 088 serves as an excellent fluorochrome for staining suberin lamellae in plant roots, providing high-contrast imaging of these lipid-rich structures.[5][6]

Experimental Protocol: Staining Suberin in Plant Seedling Roots

This protocol is adapted from established methods for staining suberin in plant tissues.[4][7]

Materials:

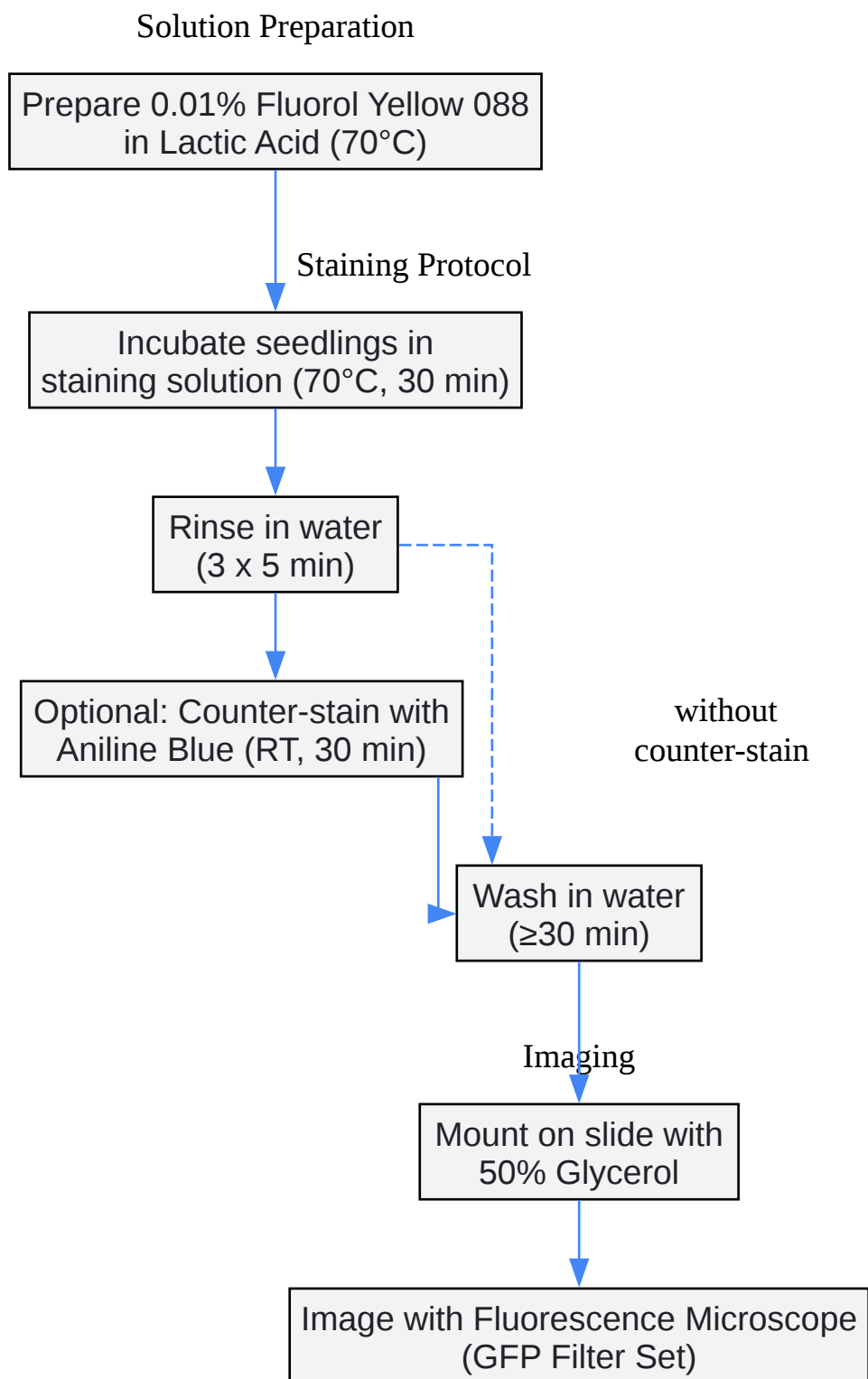
- **Fluorol Yellow 088** powder
- Lactic acid

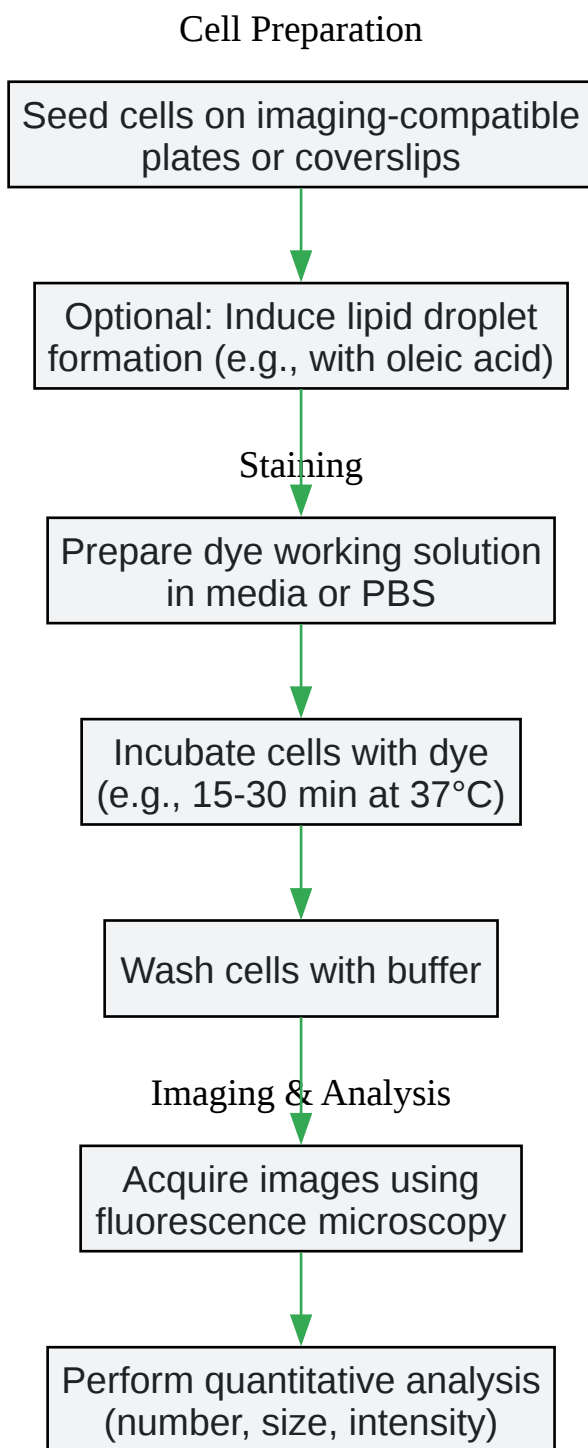
- Aniline blue (for counter-staining)
- Glycerol
- Distilled water
- 5-day old plant seedlings
- 12-well microtiter plates
- Microscope slides and coverslips
- Fluorescence microscope with a standard GFP filter set

Procedure:

- Preparation of Staining Solution:
 - Prepare a 0.01% (w/v) solution of **Fluorol Yellow 088** in lactic acid.
 - Warm the solution to 70°C for 30 minutes to ensure the dye is fully dissolved. Always use a freshly prepared solution.[\[7\]](#)
- Staining:
 - Place 5-day old seedlings into a 12-well microtiter plate.
 - Incubate the seedlings in the freshly prepared **Fluorol Yellow 088** solution at 70°C for 30 minutes.[\[7\]](#)
- Rinsing:
 - Rinse the seedlings in three successive baths of water, for 5 minutes each.[\[7\]](#)
- Counter-staining (Optional):
 - For enhanced visualization of tissue structures, counter-stain with a 0.5% (w/v) solution of aniline blue in water at room temperature for 30 minutes in the dark.[\[7\]](#)

- Final Washing:
 - Wash the samples in water for at least 30 minutes, changing the water every 10 minutes. If counter-staining was performed, thorough washing is critical to remove excess aniline blue.[\[7\]](#)
- Mounting and Imaging:
 - Mount the stained seedlings on a microscope slide using 50% glycerol.[\[7\]](#)
 - Observe the samples under a wide-field fluorescence microscope using a standard GFP filter.
 - To minimize photobleaching, keep the samples in the dark after staining and limit exposure to the excitation light to no longer than 20 minutes.[\[7\]](#)





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